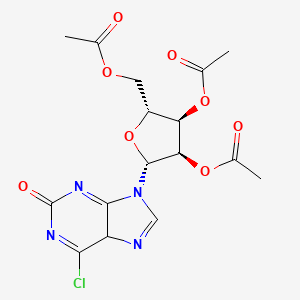![molecular formula C7H12O2S B12337250 Ethanethiol, 2-[2-(2-propyn-1-yloxy)ethoxy]- CAS No. 1895922-71-0](/img/structure/B12337250.png)
Ethanethiol, 2-[2-(2-propyn-1-yloxy)ethoxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanethiol, 2-[2-(2-propyn-1-yloxy)ethoxy]- is an organic compound with the chemical formula C7H12O3This compound is characterized by the presence of a propargyl group and a hydroxyl group, making it a versatile reagent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanethiol, 2-[2-(2-propyn-1-yloxy)ethoxy]- involves several steps. A commonly used preparation method is to react sodium p-toluenesulfonate with 3-ethynyloxypropanol, followed by a reaction with ethyl chloride. The target product is then obtained through dehydration, demethylation, and other steps .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove impurities and achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Ethanethiol, 2-[2-(2-propyn-1-yloxy)ethoxy]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the propargyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Ethanethiol, 2-[2-(2-propyn-1-yloxy)ethoxy]- has a wide range of applications in scientific research:
Chemistry: It is used as a reactant in the preparation of divalent ligands based on 3-deoxy-4-thiolactose as inhibitors of E.
Biology: The compound is utilized in biochemical studies involving enzyme inhibition and protein modification.
Medicine: Research into its potential therapeutic applications, including drug delivery systems and targeted therapies, is ongoing.
Mechanism of Action
The mechanism by which Ethanethiol, 2-[2-(2-propyn-1-yloxy)ethoxy]- exerts its effects involves its ability to react with various molecular targets. The propargyl group reacts with azide compounds in copper-catalyzed azide-alkyne click chemistry to form a triazole linkage . This reaction is widely used in bioconjugation and the development of new materials.
Comparison with Similar Compounds
Similar Compounds
Diethylene Glycol Monoethyl Ether: Similar in structure but lacks the propargyl group.
Propargyl-PEG3-alcohol: Contains a propargyl group but has a different backbone structure.
Diethylene Glycol Mono(2-propyn-1-yl) Ether: Another name for the same compound.
Uniqueness
Ethanethiol, 2-[2-(2-propyn-1-yloxy)ethoxy]- is unique due to its combination of a propargyl group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. Its versatility makes it valuable in various fields of scientific research and industrial applications .
Properties
CAS No. |
1895922-71-0 |
|---|---|
Molecular Formula |
C7H12O2S |
Molecular Weight |
160.24 g/mol |
IUPAC Name |
2-(2-prop-2-ynoxyethoxy)ethanethiol |
InChI |
InChI=1S/C7H12O2S/c1-2-3-8-4-5-9-6-7-10/h1,10H,3-7H2 |
InChI Key |
HGQFMLCBJVWAEY-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCCOCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(7-Fluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12337171.png)
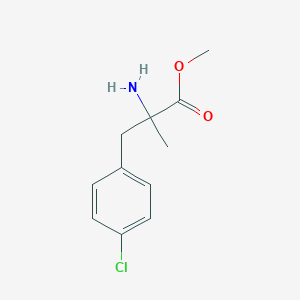
![(3R,4R,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-carbonitrile](/img/structure/B12337186.png)
![B-[4-[[[4-(trifluoromethyl)phenyl]amino]carbonyl]phenyl]Boronic acid](/img/structure/B12337191.png)
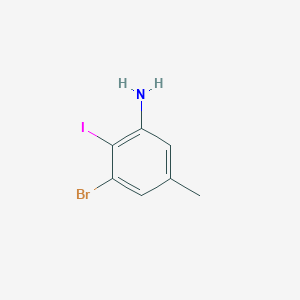
![5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine](/img/structure/B12337201.png)
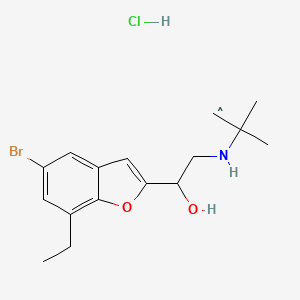
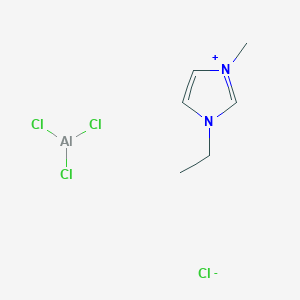
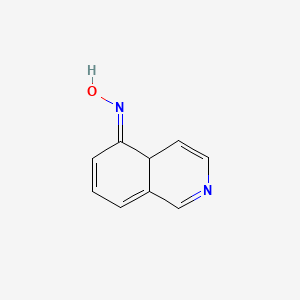
![4-[(1R)-1-aminobutyl]phenol](/img/structure/B12337218.png)
